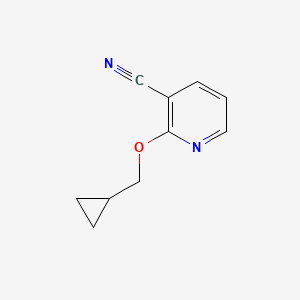

2-(Cyclopropylmethoxy)nicotinonitrile

Description

2-(Cyclopropylmethoxy)nicotinonitrile derivatives are a class of heterocyclic compounds characterized by a nicotinonitrile core substituted with a cyclopropylmethoxy group. A prominent example is 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile (ACHP) (CAS 406209-26-5), a potent inhibitor of the signal transducer and activator of transcription 3 (STAT3) and IκB kinase beta (IKK-β) pathways . ACHP has demonstrated significant anti-cancer activity in preclinical studies, particularly against non-small cell lung cancer (NSCLC) and multiple myeloma, with IC50 values in the nanomolar range . Its mechanism involves suppressing nuclear translocation of STAT3, inhibiting DNA binding, and downregulating pro-survival genes like bcl-xL and cyclin D1 .

Properties

IUPAC Name |

2-(cyclopropylmethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-9-2-1-5-12-10(9)13-7-8-3-4-8/h1-2,5,8H,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSZEQWPVRJXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)nicotinonitrile typically involves the reaction of nicotinonitrile with cyclopropylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the nicotinonitrile. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Recycling of solvents and reagents is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)nicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Research Findings

In Vitro and In Vivo Efficacy

Comparative Potency Table

| Compound | Target | IC50 (nM) | Molecular Weight | Key Features |

|---|---|---|---|---|

| ACHP | IKK-β | 8.5 (IKK-β), 60 (cell) | 400.90 | Oral efficacy, STAT3 inhibition |

| Roflumilast | PDE4 | 0.8 | 403.81 | Anti-inflammatory, cyclopropylmethoxy |

| Piclamilast | PDE4 | 2–13 | N/A | High potency, no cyclopropylmethoxy |

| Compound 1 (IKK-β) | IKK-β | 1500 | N/A | Early lead, low potency |

Biological Activity

2-(Cyclopropylmethoxy)nicotinonitrile (CAS No. 1019493-32-3) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 188.23 g/mol. The compound features a cyclopropylmethoxy group attached to a nicotinonitrile moiety, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as energy metabolism and signal transduction.

- Receptor Modulation : It is hypothesized that the compound interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering neuroprotective effects.

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound might exhibit antimicrobial properties as well.

Biological Activities

The following table summarizes the potential biological activities associated with this compound:

| Activity | Description |

|---|---|

| Neuroprotective | May protect neurons from damage, potentially through antioxidant mechanisms. |

| Anti-inflammatory | Could reduce inflammation by inhibiting pro-inflammatory cytokines. |

| Antimicrobial | Potential efficacy against bacterial infections, similar to other nicotinic derivatives. |

| Antitumor | Investigated for its ability to inhibit cancer cell proliferation. |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Neuroprotective Effects : A study demonstrated that a related compound improved cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways.

- Anti-inflammatory Mechanism : Research indicated that another derivative reduced inflammation in models of rheumatoid arthritis by inhibiting NF-kB signaling pathways.

- Antimicrobial Efficacy : A comparative study showed that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

- Neuroprotective Effects : This compound may enhance neuronal survival and function, potentially benefiting conditions like neurodegeneration.

- Anti-inflammatory Properties : It may help manage chronic inflammatory diseases by modulating immune responses.

- Antimicrobial Activity : The compound's structural features suggest it could be effective against various microbial pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.